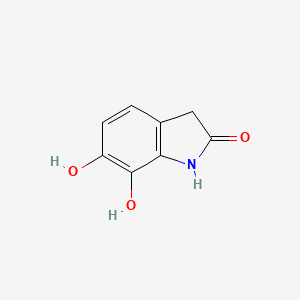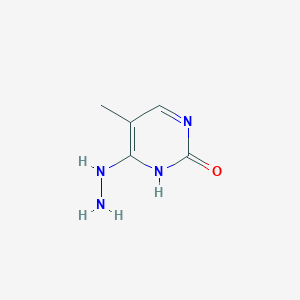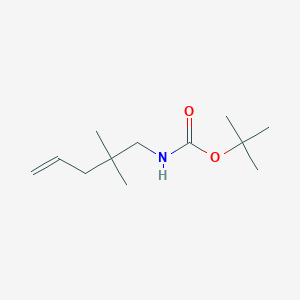
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate typically involves the reaction of stearic acid with 3-dimethylaminopropylamine to form stearamidopropyl dimethylamine. This intermediate is then reacted with 2-chloroethanol to form 2-hydroxyethyldimethyl-3-stearamidopropylammonium chloride. Finally, the chloride is reacted with phosphoric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The process typically includes steps such as esterification, amidation, and quaternization.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and alcohols.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture studies as an antistatic agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of antistatic coatings and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate involves its interaction with molecular targets such as cell membranes and proteins. It exerts its effects by altering the surface properties of these targets, leading to changes in their behavior and function . The compound’s antistatic properties are attributed to its ability to reduce surface charge buildup .
Comparación Con Compuestos Similares
Similar Compounds
- Stearamidopropyl dimethylamine
- 2-Hydroxyethyldimethyl-3-stearamidopropylammonium chloride
- Stearamidopropyl dimethyl 2-hydroxyethyl ammonium dihydrogen phosphate
Uniqueness
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate is unique due to its combination of antistatic properties and its ability to function as a surfactant and emulsifying agent. This makes it particularly valuable in industrial applications where both properties are required .
Propiedades
Fórmula molecular |
C75H159N6O10P |
|---|---|
Peso molecular |
1336.1 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;phosphate |
InChI |
InChI=1S/3C25H52N2O2.H3O4P/c3*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5(2,3)4/h3*28H,4-24H2,1-3H3;(H3,1,2,3,4) |
Clave InChI |
ABQHBQCCWBISPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




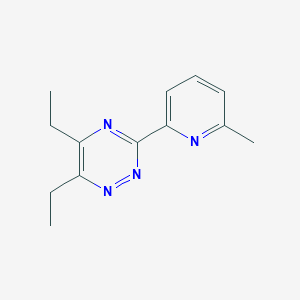
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
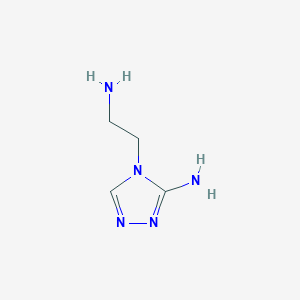
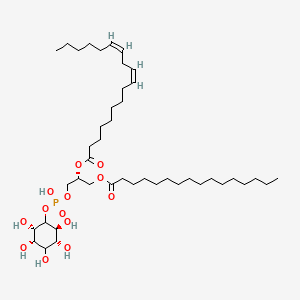
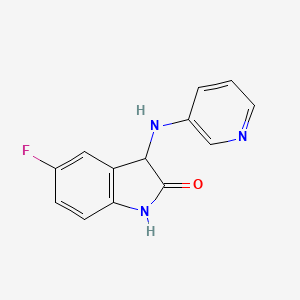
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)

![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)

